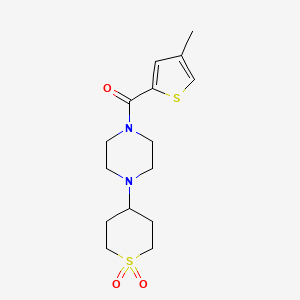

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone

説明

特性

IUPAC Name |

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S2/c1-12-10-14(21-11-12)15(18)17-6-4-16(5-7-17)13-2-8-22(19,20)9-3-13/h10-11,13H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYPDKHFPHMNCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone is a piperazine derivative that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, pharmacological implications, and potential therapeutic applications based on available research findings.

Structural Overview

The compound is characterized by the following structural components:

- Piperazine ring : Known for its diverse pharmacological activities.

- Tetrahydrothiopyran moiety : Introduces unique reactivity and biological interactions.

- Methylthiophen group : Potentially enhances lipophilicity and biological target interactions.

Molecular Formula and Weight

- Molecular Formula : C18H26N2O4S

- Molecular Weight : 366.5 g/mol

Predicted Biological Activities

Based on its structural characteristics, the compound is predicted to exhibit several biological activities, including:

- Antimicrobial Activity : Similar piperazine derivatives have shown efficacy against various pathogens.

- CNS Effects : Potential anxiolytic or antidepressant properties due to the piperazine structure.

Computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may interact with multiple biological targets, enhancing its pharmacological profile.

Interaction Studies

Interaction studies using techniques such as:

- Molecular Docking : To predict binding affinities with various receptors.

- In vitro Assays : To assess antimicrobial and cytotoxic effects.

These studies are crucial for understanding how the compound interacts with biological molecules and its potential mechanisms of action.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the piperazine ring.

- Introduction of the tetrahydrothiopyran moiety.

- Coupling with the methylthiophen group.

Understanding these synthetic pathways is essential for producing sufficient quantities for biological testing.

Potential Applications

Given its predicted biological activities, the compound may find applications in:

- Pharmaceutical Development : As a candidate for treating anxiety or depression.

- Antimicrobial Agents : Targeting resistant strains of bacteria or fungi.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the piperazine substituents, thiophene modifications, or linker regions. Key comparisons are outlined below:

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21)

- Structure : Differs in the piperazine substituent (4-(trifluoromethyl)phenyl vs. thiopyran sulfone) and thiophene substitution (unmodified thiophen-2-yl vs. 4-methylthiophen-2-yl).

- Synthesis : Prepared via HOBt/TBTU-mediated coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and thiophene-2-carboxylic acid in DMF . The target compound likely employs a similar amide coupling strategy but substitutes the carboxylic acid with a 4-methylthiophene derivative.

- Pharmacological Relevance : The trifluoromethyl group in Compound 21 enhances metabolic stability and electron-withdrawing effects, whereas the thiopyran sulfone in the target compound may improve aqueous solubility .

1-(4-Phenylpiperazin-1-yl)-4-(Thiophen-2-yl)butan-1-one (MK38/RTC162)

- Structure: Replaces the methanone linker with a butan-1-one chain and lacks the thiopyran sulfone group.

- Synthesis : Involves alkylation of 4-phenylpiperazine with a thiophene-containing ketone intermediate .

4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

- Structure : Substitutes the thiopyran sulfone with a trifluoromethylphenyl group and incorporates a pyrazole ring instead of methylthiophene.

- Pharmacological Implications : The pyrazole moiety introduces hydrogen-bonding capacity, which may enhance target selectivity but reduce blood-brain barrier permeability relative to the methylthiophene in the target compound .

Structural and Functional Data Table

Q & A

Basic: What synthetic methodologies are recommended for preparing (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(4-methylthiophen-2-yl)methanone?

Answer:

The synthesis typically involves coupling a piperazine derivative with a functionalized thiophene or tetrahydrothiopyran precursor. A general approach includes:

- Step 1: Reacting 4-methylthiophene-2-carbonyl chloride with 1-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazine in the presence of a base (e.g., triethylamine) to form the methanone backbone .

- Step 2: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and characterization using NMR and HRMS.

- Key considerations: Control reaction temperature (<0°C for acid chloride stability) and monitor for byproducts like unreacted piperazine.

Basic: How is the crystal structure of this compound determined, and what structural insights are critical?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

- Unit cell dimensions (e.g., monoclinic system with space group P2₁/c, similar to related piperazine-thiophene structures) .

- Bond angles and torsional strains: The dihedral angle between the piperazine and thiophene rings (e.g., ~45–60°) influences conformational flexibility and binding interactions.

- Hydrogen bonding: Intermolecular interactions (e.g., C–H···O between sulfone and thiophene groups) stabilize the lattice .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Antimicrobial activity: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme inhibition: Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Answer:

- Modification sites:

- Methodology: Synthesize analogs, test in dose-response assays, and correlate substituent effects with activity using QSAR models (e.g., CoMFA, Random Forest) .

Advanced: What computational strategies predict target binding modes and pharmacokinetics?

Answer:

- Molecular docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., cyclooxygenase-2) .

- ADMET prediction: Tools like SwissADME calculate logP (optimal range: 2–3), topological polar surface area (<90 Ų for blood-brain barrier penetration) .

- MD simulations: GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How to resolve contradictions in biological data across studies?

Answer:

- Reproducibility checks: Validate assay conditions (e.g., cell passage number, serum concentration) .

- Structural analogs: Compare data with derivatives (e.g., furan vs. thiophene analogs) to isolate substituent-specific effects .

- Meta-analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers in dose-response datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。